molecular formula C16H18N4O2S B2387038 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034252-77-0

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2387038
M. Wt: 330.41
InChI Key: RZJBKELODVOJLO-UHFFFAOYSA-N
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Description

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

The study by Merugu, Ramesh, and Sreenivasulu (2010) explores the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, starting from compounds similar in structural motifs to the target molecule. This research underscores the potential of such compounds in antibacterial applications, demonstrating their efficacy against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Dihydropyrimidinone Derivatives

Bhat, Al-Omar, Ghabbour, and Naglah (2018) reported the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds, characterized by their structural diversity, were synthesized in good yield, indicating their relevance in the synthesis of potential therapeutic agents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Imaging Agents for Parkinson's Disease

Wang, Gao, Xu, and Zheng (2017) synthesized a compound as a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This work highlights the role of morpholino-pyrimidinyl compounds in the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Morpholine Derivatives for Anti-inflammatory Activity

Helal, Salem, Gouda, Ahmed, and El-Sherif (2015) designed and synthesized a series of thiophene derivatives, including morpholine-functionalized compounds, evaluating their anti-inflammatory activity. Their findings contribute to the understanding of the structural requirements for anti-inflammatory potency, with specific morpholine derivatives showing significant activity (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).

properties

IUPAC Name

1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-15(8-13-2-1-7-23-13)20-10-12-9-17-16(18-14(12)11-20)19-3-5-22-6-4-19/h1-2,7,9H,3-6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJBKELODVOJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone

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